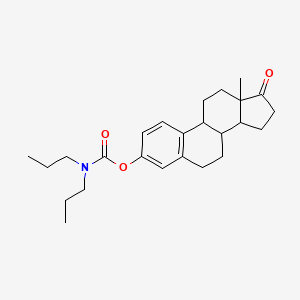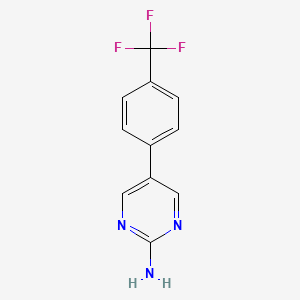
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is an organic compound with the molecular formula C17H10Br2O3 It is characterized by the presence of two bromine atoms attached to a benzoic acid moiety and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromonaphthalene.
Formation of Naphthyl Ether: 6-Bromonaphthalene is then reacted with 4-bromo-2-hydroxybenzoic acid in the presence of a base like potassium carbonate to form the ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form carboxylate derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The bromine atoms and the benzoic acid moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.
6-Bromonaphthalene: Another precursor used in the synthesis.
4-Bromo-2-((6-chloronaphthalen-2-yl)oxy)benzoic acid: A similar compound with a chlorine atom instead of a bromine atom on the naphthalene ring.
Uniqueness
4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Formule moléculaire |
C17H10Br2O3 |
|---|---|
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21) |
Clé InChI |
BGCVFJZZZYIPRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)






![{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine](/img/structure/B12068411.png)

![Disodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate](/img/structure/B12068422.png)
![1-[5-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12068434.png)
![6-Chloro-5-(difluoromethyl)-1-isopropyl-pyrazolo[3,4-b]pyridine](/img/structure/B12068435.png)
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]pyrrolidine](/img/structure/B12068453.png)
![5-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12068459.png)
